2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
Overview
Description
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chlorine atom at the 2-position, an iodine atom at the 4-position, and a cyclobutylmethyl group attached to the nitrogen atom of the aniline ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The nitration of aniline to form 4-nitroaniline.
Reduction: The reduction of the nitro group to an amino group, yielding 2-chloro-4-iodoaniline.
Alkylation: The alkylation of the amino group with cyclobutylmethyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and iodine atoms, as well as the cyclobutylmethyl group, can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(cyclopropylmethyl)-4-iodoaniline: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
2-chloro-N-(cyclobutylmethyl)-4-bromoaniline: Similar structure but with a bromine atom instead of an iodine atom.
2-chloro-N-(cyclobutylmethyl)-4-fluoroaniline: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
The uniqueness of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline lies in the combination of its substituents, which can impart specific chemical and biological properties. The presence of both chlorine and iodine atoms, along with the cyclobutylmethyl group, can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
2-Chloro-N-(cyclobutylmethyl)-4-iodoaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and amination processes. The compound can be synthesized through the following general reaction scheme:
- Starting Materials : Aniline derivatives are often used as precursors.
- Halogenation : Introduction of chlorine and iodine atoms at specific positions on the aromatic ring.
- Amination : N-alkylation with cyclobutylmethyl groups.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, IMB-1406, demonstrated potent cytotoxic activity against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The inhibition rates and IC50 values were compared with those of Sunitinib, a known anticancer agent:
Cell Lines | Inhibition Rate (30 μM) | IC50 (μM) |
---|---|---|
IMB-1406 | Sunitinib | |
A549 | 100.07% | 100.02% |
HepG2 | 99.98% | 98.61% |
DU145 | 99.93% | 86.51% |
MCF7 | 100.39% | 88.89% |
These findings suggest that compounds with similar structures may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest at the S phase and activation of mitochondrial pathways involving Bax and Bcl-2 proteins .
Neuroprotective Effects
In addition to its antitumor activity, there is emerging evidence that compounds like this compound may possess neuroprotective properties. Studies have indicated that certain aniline derivatives can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative conditions by inhibiting neuroinflammation pathways .
The biological mechanisms underlying the activity of this compound involve several pathways:
- Apoptosis Induction : The compound may trigger programmed cell death in tumor cells through mitochondrial pathways.
- Cell Cycle Arrest : It has been shown to halt cell cycle progression, particularly at the S phase, which is critical for DNA synthesis.
- Neuroprotection : By modulating inflammatory responses in neural tissues, it may help protect against oxidative stress and excitotoxicity.
Case Studies
Several case studies highlight the biological activities of related compounds:
- Case Study on Antitumor Activity : A study involving a derivative of the compound showed a significant reduction in tumor size in xenograft models when administered at specific doses, indicating its potential as an effective chemotherapeutic agent .
- Neuroprotective Study : Another investigation demonstrated that similar compounds reduced neuronal death in models of Alzheimer's disease by inhibiting pro-inflammatory cytokines such as TNF-alpha .
Properties
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClIN/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSHRVPCSUJVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=C(C=C(C=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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